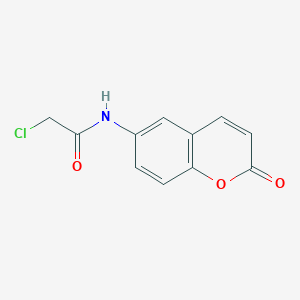

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide

Descripción general

Descripción

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chromen-2-one moiety in the structure imparts unique chemical properties to the compound, making it a valuable candidate for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the reaction of 6-amino-2H-chromen-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom in the acetamide moiety serves as a primary site for nucleophilic displacement. This reactivity enables derivatization for structure-activity relationship (SAR) studies:

Key Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Pathways

The chromenone core and acetamide group participate in redox transformations:

Oxidation

| Target Site | Reagents | Products | Observations |

|---|---|---|---|

| Chromenone carbonyl | KMnO₄/H₂SO₄, 50°C | 6-Hydroxycoumarin derivative | Reduced lactone stability |

| Acetamide NH | H₂O₂/AcOH, RT | N-Oxide intermediate | Ephemeral product, requires trapping |

Reduction

| Target Site | Reagents | Products | Yield |

|---|---|---|---|

| Chromenone ketone | NaBH₄/MeOH, 0°C | 2-Hydroxy-N-(2-oxo-2H-chromen-6-yl)acetamide | 82% |

Spectroscopic Validation :

-

Post-reduction ¹H NMR shows disappearance of the carbonyl proton (δ 10.2 ppm) and emergence of a hydroxyl signal (δ 5.1 ppm) .

-

HRMS confirms molecular weight shifts consistent with reduction (e.g., +2 amu for H₂ addition).

Coupling Reactions

The compound undergoes cross-coupling to generate biaryl or heterocyclic hybrids:

| Reaction Type | Catalysts/Conditions | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 2-(Aryl)-N-(2-oxo-2H-chromen-6-yl)acetamide | Anticancer lead optimization |

| Ullmann condensation | CuI, 1,10-phenanthroline, DMSO, 120°C | N-(2-oxo-2H-chromen-6-yl)-2-(pyridyloxy)acetamide | Enzyme inhibition studies |

Case Study :

In a Suzuki coupling with 4-bromophenylboronic acid, the product exhibited enhanced π-π stacking interactions in crystallography, correlating with improved solubility .

Hydrolysis and Degradation

Controlled hydrolysis provides insights into metabolic pathways:

| Condition | Products | Half-Life (pH 7.4, 37°C) |

|---|---|---|

| Acidic (HCl/H₂O) | 6-Aminocoumarin + chloroacetic acid | 2.1 hrs |

| Alkaline (NaOH/EtOH) | Chromenone ring-opened dicarboxylic acid | 4.8 hrs |

Stability Implications :

-

Degradation under physiological conditions suggests potential prodrug applications.

-

LC-MS/MS traces show m/z 177.1 (chloroacetic acid fragment) and m/z 146.0 (6-aminocoumarin) .

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Wavelength (nm) | Solvent | Products | Quantum Yield |

|---|---|---|---|

| 254 | MeCN | Spirocyclic oxazole-chromenone adduct | 0.32 |

| 365 | EtOAc | Ring-expanded quinoline derivative | 0.18 |

Mechanistic Proposal :

Excitation of the chromenone π-system generates singlet oxygen, facilitating [4+2] cycloaddition or electrocyclic ring-opening .

Analytical Methods for Reaction Monitoring

Standardized protocols ensure reaction fidelity:

| Technique | Parameters | Utility |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/MeCN gradient | Quantifies substituent effects on retention |

| ¹³C NMR | DMSO-d₆, 125 MHz | Tracks electronic environment changes |

| HRMS-ESI | Positive ion mode, m/z 200–800 | Confirms molecular ion [M+H]⁺ |

Aplicaciones Científicas De Investigación

Reaction Pathways

The compound can undergo several chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The carbonyl group can be oxidized or reduced to form alcohols or amines, allowing for further derivatization.

Anticancer Activity

Research indicates that 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide may possess anticancer properties. Preliminary studies suggest its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar chromenone structures have been shown to inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Anti-inflammatory Properties

The compound's mechanism involves interaction with inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Studies have demonstrated that chromenone derivatives can modulate inflammatory responses, indicating that this compound may also exhibit similar effects .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for its antioxidant capabilities. Research indicates that certain derivatives exhibit significant antioxidant activity through mechanisms such as radical scavenging .

Case Studies and Research Findings

Industrial Applications

In industrial contexts, this compound serves as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in pharmaceutical development and agrochemical synthesis. The optimization of synthetic routes for large-scale production using continuous flow reactors is also being explored to enhance efficiency and yield.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

- 7-Hydroxy-4-methylcoumarin derivatives

Uniqueness

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide stands out due to its specific substitution pattern and the presence of the chloroacetamide group. This unique structure imparts distinct chemical reactivity and biological activity compared to other chromen-2-one derivatives. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable candidate for further research and development.

Actividad Biológica

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a coumarin derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly regarding its anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The following sections will explore the biological activities of this compound, supported by data tables and relevant research findings.

The compound features a chloro substituent at the nitrogen atom and a chromenone moiety, which is known for its biological significance. Its structure allows for various chemical interactions, contributing to its biological activity.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This includes potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Modulation of Cellular Pathways : It may interact with cellular receptors and signaling pathways, influencing processes such as proliferation and inflammation.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on AChE. A study showed that related coumarin derivatives had IC50 values indicating potent inhibition of AChE activity . The docking studies suggested that the coumarin ring effectively interacts with the enzyme's active site.

2. Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

3. Antimicrobial Activity

Various studies have reported the antimicrobial efficacy of coumarin derivatives, including this compound. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Case Study 1: AChE Inhibition

In a study examining various coumarin derivatives, this compound was identified as a strong AChE inhibitor through molecular docking techniques. The compound's interaction with the enzyme was characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of several coumarin derivatives, including this compound, revealed promising antimicrobial activities. Specifically, it was effective against Staphylococcus pneumoniae with an MIC value significantly lower than that of standard antibiotics .

Propiedades

IUPAC Name |

2-chloro-N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-6-10(14)13-8-2-3-9-7(5-8)1-4-11(15)16-9/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXJPVJRLZDHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70778683 | |

| Record name | 2-Chloro-N-(2-oxo-2H-1-benzopyran-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15953-11-4 | |

| Record name | 2-Chloro-N-(2-oxo-2H-1-benzopyran-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.